molecular formula C9H13NO8 B1616889 2-[Bis(carboxymethyl)amino]glutaric acid CAS No. 58976-65-1

2-[Bis(carboxymethyl)amino]glutaric acid

Cat. No.: B1616889
CAS No.: 58976-65-1
M. Wt: 263.2 g/mol
InChI Key: VCVKIIDXVWEWSZ-UHFFFAOYSA-N
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Description

2-[Bis(carboxymethyl)amino]glutaric acid is a polyaminocarboxylic acid derivative characterized by a glutaric acid backbone substituted with a bis(carboxymethyl)amino group.

Properties

CAS No.

58976-65-1

Molecular Formula

C9H13NO8

Molecular Weight

263.2 g/mol

IUPAC Name

2-[bis(carboxymethyl)amino]pentanedioic acid

InChI

InChI=1S/C9H13NO8/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

VCVKIIDXVWEWSZ-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O

Other CAS No.

58976-65-1

Pictograms

Irritant

sequence

E

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-[Bis(carboxymethyl)amino]glutaric Acid
  • Molecular Formula: Hypothetically $ C9H{13}NO_8 $ (based on glutaric acid + bis(carboxymethyl)amino group).
  • Functional Groups: Two carboxymethyl (–CH$_2$COOH) groups attached to an amino group, and a glutaric acid (–COOH) chain.
  • Applications : Likely metal chelation, MRI contrast enhancement (inferred from analogs in ).
Gd-DTPA-BSA ()
  • Structure: A gadolinium complex with bis(carboxymethyl)amino groups and a lipophilic octadecylamino tail.
  • Relaxivity (R1) : 1.45 s$^{-1}$, indicating high efficiency in enhancing MRI contrast .
  • Applications : MRI contrast agent with improved tissue retention due to lipophilic modifications.
2-(Dimethylamino)acetic Acid ()
  • Molecular Formula: $ C4H9NO_2 $, molecular weight 103.12 g/mol.
  • Functional Groups: Dimethylamino (–N(CH$3$)$2$) and acetic acid (–COOH).
  • Solubility : Highly soluble in water and polar solvents, with a topological polar surface area (TPSA) of 40.5 Ų .
  • Applications : Intermediate in organic synthesis, pharmaceuticals.
2-Methylbutyric Acid ()
  • Structure : A branched-chain carboxylic acid (CH$3$CH(CH$2$COOH)CH$_3$).
  • Applications : Industrial intermediate under controlled conditions .

Comparative Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
This compound $ C9H{13}NO_8 $ ~277.2 (calculated) Bis(carboxymethyl)amino, glutaric acid Likely polar, water-soluble Metal chelation, MRI contrast (inferred)
Gd-DTPA-BSA Complex ~1,200 (estimated) Bis(carboxymethyl)amino, gadolinium Lipophilic solvents High-relaxivity MRI contrast agent
2-(Dimethylamino)acetic acid $ C4H9NO_2 $ 103.12 Dimethylamino, acetic acid Water, polar solvents Pharmaceutical synthesis
2-Methylbutyric acid $ C5H{10}O_2 $ 102.13 Branched carboxylic acid Organic solvents Industrial intermediate

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-[Bis(carboxymethyl)amino]glutaric acid typically involves:

  • Starting from glutamic acid or its protected derivatives.
  • Introduction of bis(carboxymethyl)amino groups via alkylation.
  • Use of protecting groups (e.g., tert-butyl esters) to prevent side reactions.
  • Reductive amination to install amine functionalities.
  • Final deprotection and purification to yield the target compound.

Preparation via Protected Intermediates and Reductive Amination

One effective approach utilizes tert-butyl ester protection of glutamic acid to avoid cyclization and side reactions during synthesis. The key steps are:

  • Starting material: l-Glutamic acid di-tert-butyl ester hydrochloride.
  • Reductive amination: Conversion of the protected glutamic acid to an intermediate amine via reaction with an aldehyde or imine, followed by reduction with sodium borohydride or sodium triacetoxyborohydride.
  • Alkylation: The intermediate amine is alkylated with tert-butyl bromoacetate to introduce the bis(carboxymethyl) groups.
  • Deprotection: Removal of tert-butyl protecting groups under acidic conditions to yield the free acid form.

This method, as reported in detailed synthetic studies, provides reasonable yields but requires prolonged reaction times for the alkylation step (up to one week) and careful chromatographic purification to isolate the pure compound.

Stepwise Reaction Conditions and Purification

Step Reagents/Conditions Notes
Protection l-Glutamic acid di-tert-butyl ester hydrochloride in 1,2-dichloroethane with triethylamine Protects carboxyl groups to prevent cyclization
Reductive amination Sodium triacetoxyborohydride or NaBH4 Two-pot procedure via isolated imine preferred for reproducibility
Alkylation tert-butyl bromoacetate, potassium carbonate, acetonitrile, 60 °C, 6 days under nitrogen Slow reaction; careful monitoring by TLC and ES-MS required
Deprotection Acidic hydrolysis (e.g., HCl) Removes tert-butyl groups to yield free acid form
Purification Column chromatography (dichloromethane:methanol or ethyl acetate:hexanes) Necessary to obtain crystalline pure compound

Alternative Preparation via pH-Controlled Precipitation and Chromatography

Another reported preparation involves:

  • Dissolution of glycylglycine in a water-ethanol mixture at alkaline pH (pH ~10) using sodium hydroxide.
  • Concentration and acidification with hydrochloric acid to precipitate the product.
  • Filtration, washing with dilute HCl, and drying.
  • Further purification by chromatography to isolate the salified form of the compound.
  • Final precipitation at low pH (~1.45) to obtain the pure this compound derivative.

This method emphasizes careful pH control and sequential precipitation steps to enhance purity.

General Notes on Reaction Mechanisms and Challenges

  • Cyclization Prevention: Use of bulky protecting groups like tert-butyl esters is critical to prevent intramolecular cyclization, which can otherwise reduce yields and complicate purification.
  • Reductive Amination: The choice of reducing agent and whether to isolate the imine intermediate affects reproducibility and yield.
  • Alkylation Kinetics: Alkylation of amines with bromoacetates can be slow; attempts to accelerate the reaction (e.g., microwave irradiation) may lead to side products.
  • Purification: Chromatographic separation is essential due to the formation of side products and incomplete reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Protected ester route l-Glutamic acid di-tert-butyl ester NaBH(OAc)3 or NaBH4, t-butyl bromoacetate Good control, crystalline product Long reaction times, complex purification
pH-controlled precipitation Glycylglycine NaOH, HCl Simple precipitation steps Requires precise pH control, multiple filtrations
Mitsunobu reaction (related) Amino acid derivatives DEAD or DIAD, phthalimide Efficient amination steps Multi-step, requires careful handling of reagents

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[Bis(carboxymethyl)amino]glutaric acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves carboxymethylation of glutamic acid derivatives. To optimize purity, employ ion-exchange chromatography to remove unreacted intermediates, followed by recrystallization in aqueous ethanol. Monitor reaction progress using reversed-phase HPLC with UV detection at 210 nm to track carboxylic acid groups. Validate purity via elemental analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How do researchers address challenges in characterizing the stereoisomerism of this compound?

  • Methodological Answer : Chiral chromatography (e.g., using a Chiralpak IA column) paired with circular dichroism (CD) spectroscopy resolves enantiomers. For diastereomers, employ 2D NMR techniques like NOESY to distinguish spatial arrangements of substituents. Computational modeling (DFT calculations) can predict stability and guide experimental validation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • FT-IR : Identify carboxylate stretches (~1600 cm⁻¹) and amine bending (~1550 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from carboxymethyl and glutaric acid moieties.
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular ion [M-H]⁻ with <2 ppm mass error .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metal-chelating properties of this compound?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) with divalent cations (e.g., Ca²⁺, Mg²⁺). Pair with X-ray crystallography to resolve coordination geometry. For in situ analysis, employ UV-Vis spectroscopy with metallochromic indicators (e.g., Eriochrome Black T) to monitor displacement reactions .

Q. What experimental strategies mitigate contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using a Design of Experiments (DoE) approach. Variables include pH (2–12), temperature (4–40°C), and ionic strength. Analyze degradation products via LC-MS/MS and compare with quantum mechanical simulations (e.g., Gaussian09) to predict hydrolysis pathways. Validate findings using deuterated solvents in kinetic studies .

Q. How can researchers validate the biological relevance of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for target enzymes like γ-glutamyltransferase.
  • Cellular assays : Apply fluorescence-based probes (e.g., coumarin derivatives) to monitor intracellular chelation effects. Cross-reference with metabolomics data (GC×GC-MS) to identify pathway disruptions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR data between theoretical predictions and experimental results?

  • Methodological Answer : Use hybrid QM/MM calculations (e.g., ORCA software) to model solvent and pH effects on chemical shifts. Cross-validate with dynamic NMR experiments at variable temperatures to detect conformational exchange. Compare with database entries (e.g., Biological Magnetic Resonance Bank) for outlier identification .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis yields?

  • Methodological Answer : Apply multivariate analysis (ANOVA with Tukey’s post-hoc test) to isolate factors (e.g., reagent purity, reaction time). Use principal component analysis (PCA) to visualize correlations between process parameters and yield. For quality control, implement a Shewhart chart to monitor deviations in critical intermediates .

Methodological Resources

  • Analytical Workflows : GC×GC-HR-MS for complex mixture analysis .
  • Stereochemical Tools : Chiral columns (e.g., Chiralpak IG) and DFT modeling .
  • Stability Protocols : DoE frameworks paired with LC-MS/MS .

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